

4-Chloro-2-methyl-3-nitropyridine molecular weight

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Compound of Interest

Compound Name: 4-Chloro-2-methyl-3-nitropyridine

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An In-depth Technical Guide to **4-Chloro-2-methyl-3-nitropyridine**

Abstract

4-Chloro-2-methyl-3-nitropyridine is a highly functionalized heterocyclic compound of significant interest to the chemical, pharmaceutical, and agrochemical industries. Its unique electronic properties, stemming from the presence of electron-withdrawing chloro and nitro groups on a pyridine core, render it a versatile intermediate for advanced organic synthesis. This document provides a comprehensive overview of its physicochemical properties, reactivity, synthesis protocols, and applications, with a focus on its role in drug discovery and development.

Physicochemical Properties

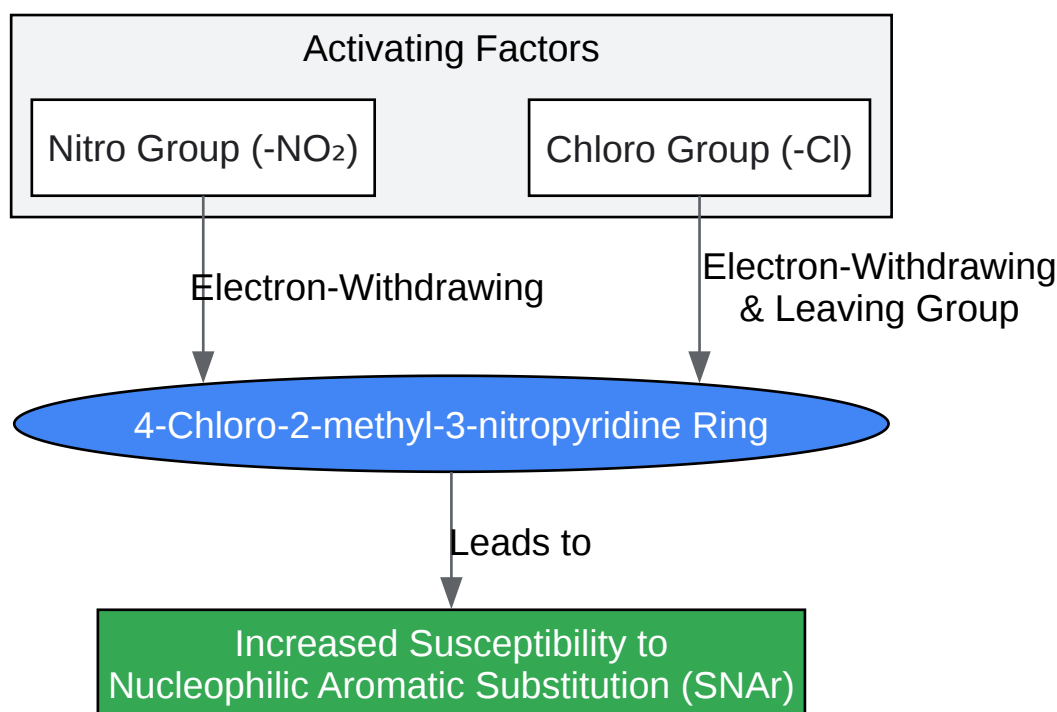
4-Chloro-2-methyl-3-nitropyridine is a solid at room temperature. Its key properties are summarized below, providing essential data for researchers in handling and reaction planning.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₅ ClN ₂ O ₂	[1][2]
Molecular Weight	172.57 g/mol	[1][2][3]
CAS Number	23056-35-1	[1][2][3]
Density	1.4 ± 0.1 g/cm ³	[4]
Boiling Point	247.1 ± 35.0 °C at 760 mmHg	[4]
Flash Point	103.3 ± 25.9 °C	[4]
Exact Mass	172.003952 u	[4]
Purity (Typical)	≥ 95%	[2][4]

Chemical Reactivity and Profile

The reactivity of the **4-Chloro-2-methyl-3-nitropyridine** ring is significantly influenced by the electronic effects of its substituents. The electron-withdrawing nature of both the nitro group (-NO₂) and the chlorine atom (-Cl) deactivates the pyridine ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (S_NAr)[1].

This enhanced reactivity makes the compound an excellent substrate for S_NAr reactions, where the chloride ion at the 4-position acts as a good leaving group, readily displaced by a wide range of nucleophiles[1]. This characteristic is fundamental to its utility as a building block in synthesizing more complex molecules.



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Caption: Logical diagram of activating groups on the pyridine ring.

Synthetic Methodologies

The synthesis of **4-Chloro-2-methyl-3-nitropyridine** can be challenging due to the need for precise control over regioselectivity during the introduction of the functional groups. Direct nitration and chlorination of a pre-formed methylpyridine ring often require harsh conditions and can lead to mixtures of isomers[1]. Therefore, multi-step, indirect pathways are commonly employed.

General Experimental Protocol: Synthesis via Chlorination

A representative protocol for synthesizing a chloronitropyridine derivative involves the chlorination of a corresponding pyridone. The following is a generalized method adapted from the synthesis of the related compound, 4-Chloro-2,6-dimethyl-3-nitropyridine[5].

Objective: To synthesize **4-Chloro-2-methyl-3-nitropyridine** from 2-methyl-3-nitro-4-pyridone.

Materials:

- 2-methyl-3-nitro-4-pyridone
- Phosphorus oxychloride (POCl_3)
- Dichloromethane (CH_2Cl_2)
- Aqueous sodium bicarbonate (NaHCO_3) solution
- Magnesium sulfate (MgSO_4)

Procedure:

- A mixture of 2-methyl-3-nitro-4-pyridone and an excess of phosphorus oxychloride is heated at reflux for approximately 1.5 to 2 hours[5].
- After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure.
- The resulting residue is carefully dissolved in dichloromethane.
- The organic solution is washed with a dilute aqueous sodium bicarbonate solution until the aqueous layer is neutral or slightly basic (pH ~7-8)[5].
- The organic phase is separated, dried over anhydrous magnesium sulfate, and filtered.
- The solvent is removed from the filtrate by rotary evaporation under reduced pressure to yield the crude product.
- The solid product can be further purified by recrystallization or chromatography.

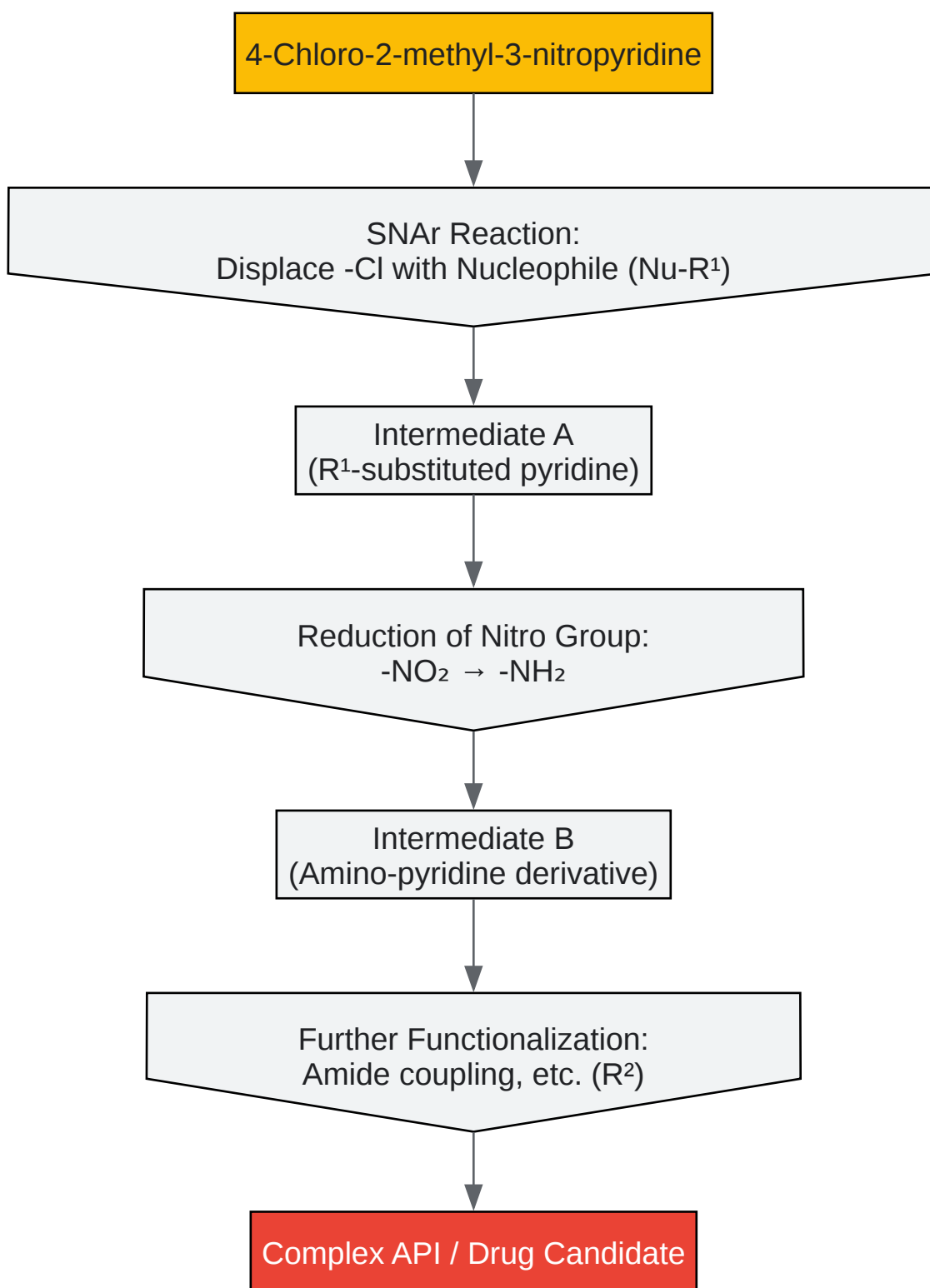
Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel, as phosphorus oxychloride is highly corrosive and reacts violently with water. The compound itself is believed to be a potent skin irritant[5].

Applications in Drug Discovery and Agrochemicals

Nitropyridine derivatives are crucial intermediates in the synthesis of a wide range of Active Pharmaceutical Ingredients (APIs) and agrochemicals[6][7][8]. The pre-functionalized nature of **4-Chloro-2-methyl-3-nitropyridine** simplifies the construction of complex heterocyclic systems that are prevalent in modern drug molecules[6].

Role as a Versatile Pharmaceutical Intermediate

The compound serves as a key building block for creating molecular diversity. The chloro and nitro groups can be sequentially and selectively manipulated, allowing for the attachment of various pharmacophores through reactions like S_NAr[1]. This approach is instrumental in developing novel drug candidates, including kinase inhibitors for cancer therapy and other targeted treatments[7][8].



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Caption: General workflow for API synthesis from the title compound.

Agrochemical Development

Pyridine-containing compounds are a cornerstone of the modern agrochemical industry, forming the basis for many high-efficacy pesticides[1]. Intermediates like **4-Chloro-2-methyl-3-nitropyridine** are valuable precursors for creating new generations of herbicides and insecticides[8].

Spectroscopic Characterization

The structural elucidation of **4-Chloro-2-methyl-3-nitropyridine** and its derivatives relies on standard spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR are used to confirm the substitution pattern on the pyridine ring. For instance, in the related compound 4-Chloro-2,6-dimethyl-3-nitropyridine, the protons of the methyl groups and the ring proton can be clearly identified[5][9].
- Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic spectrum of nitropyridines is characterized by $\pi\text{-}\pi^*$ and $n\text{-}\pi^*$ transitions. These absorptions provide insights into the conjugated system of the molecule[1]. The positions of the absorption maxima are influenced by the substituents on the pyridine ring.

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